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ylidene)methyl)-

Cat. No.: B082308

\ J

This guide provides an in-depth overview of the core spectroscopic techniqgues—Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy
—for the characterization of prodigiosin. It is intended for researchers, scientists, and
professionals in drug development who are working with this promising bioactive compound.

Introduction to Prodigiosin

Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products. It
is a distinctive red pigment produced by various bacteria, most notably Serratia marcescens.[1]
This tripyrrole alkaloid has garnered significant scientific interest due to its diverse biological
activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[2]
[3][4] Accurate structural elucidation and characterization are paramount for its development as
a therapeutic agent, and this is primarily achieved through a combination of spectroscopic
methods.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of
prodigiosin, owing to its vibrant red color. The absorption spectrum of prodigiosin is highly
dependent on the pH of the solvent.

Data Presentation: UV-Vis Absorption Maxima
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Maximum

. Solvent . Observed

Condition Absorption Reference

System Color
(Amax)

Acidified

Acidic Ethanol/Methano  534-540 nm Red/Pink [2][5][6]
I
Methanol/Ethano

Neutral | 533-535 nm Red [2][6]
Alkalinized

Alkaline Ethanol/Methano  462-470 nm Yellow/Orange [5][6]

Experimental Protocol: UV-Vis Analysis

A common protocol for the UV-Vis analysis of prodigiosin involves the following steps:

o Extraction: Prodigiosin is extracted from the bacterial biomass using an organic solvent such
as methanol, ethanol, or ethyl acetate.[7] The cells are typically separated from the culture
broth by centrifugation.

o Sample Preparation: The solvent containing the extracted prodigiosin is clarified by
centrifugation or filtration to remove any cellular debris.

» pH Adjustment (Optional): To observe the characteristic spectral shifts, the pH of the
prodigiosin solution can be adjusted. A few drops of a strong acid (e.g., HCI) or a strong base
(e.g., NaOH) are added to separate aliquots of the extract.[5]

e Spectrophotometric Measurement: The absorbance spectrum of the prepared sample is
recorded over a wavelength range of 200-800 nm using a spectrophotometer. The solvent
used for extraction serves as the blank.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of prodigiosin and to gain
insights into its structure through fragmentation analysis. The nominal mass of prodigiosin
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(C20H25N30) is 323 g/mol .

Data Presentation: Mass Spectrometry Data

lonization Mode lon Detected m/z Value Reference

Gas Chromatography-

VS (GC-MS) [M]* 323 [4][7]

Electrospray

o [M+H]*+ 324.20 - 324.3 [819]
lonization (ESI-MS)

Experimental Protocol: Mass Spectrometry Analysis

o Sample Preparation: A purified fraction of prodigiosin, typically obtained after
chromatographic separation (e.g., TLC or column chromatography), is dissolved in a suitable
volatile solvent like methanol or acetonitrile.

« Infusion and lonization: The sample solution is introduced into the mass spectrometer.
Common ionization techniques include Gas Chromatography-Mass Spectrometry (GC-MS)
and Electrospray lonization (ESI).[4][8]

e Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For structural
elucidation, tandem MS (MS/MS) can be performed, where the parent ion is selected and
fragmented through techniques like collision-induced dissociation (CID) to produce a
characteristic fragmentation pattern.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of
prodigiosin, providing detailed information about the carbon and proton framework of the
molecule.

Data Presentation: *H and **C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for prodigiosin,
typically recorded in deuterated chloroform (CDClIs).

Table 1: *H NMR Chemical Shift Data for Prodigiosin in CDCI3[11]
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e S Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1-NH 12.56 S

3-H 6.92 ddd 4.0,24,1.2

4-H 6.26 dd 4.0,1.2

5-H 7.23 d 24

1'-NH 10.15 S

4'-OCHs 3.94 S

8'-H 6.68 d 24

4"-H 6.96 S

6"-CHs 2.53 S

7"-(CH2)s-CHs 2.08 t 7.6

8"-CH:z 1.48 m

9"-CH:2 1.34 m

10"-CH:z 1.34 m

11"-CHs 0.90 t 7.2

Table 2: 3C NMR Chemical Shift Data for Prodigiosin in CDCI3[11]
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Carbon Number Chemical Shift (6, ppm)
2 162.7

3 117.0

4 1104

5 127.0

6 126.8

7 124.6

1 146.4

3' 166.2

4 56.4 (OCHs)
5' 128.4

8' 111.9

2" 148.8

3" 128.1

4" 92.8

5" 126.3

6" 12.5 (CHs)
7" 29.8 (CH2)
8" 25.8 (CH2)
9" 31.7 (CH2)
10" 22.6 (CH2)
11" 14.1 (CHs)

Experimental Protocol: NMR Analysis
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 Purification: A high degree of purity is essential for NMR analysis. Prodigiosin is purified from
the crude extract using techniques like Thin Layer Chromatography (TLC) or column

chromatography.

o Sample Preparation: Approximately 0.5—-2 mg of purified prodigiosin is dissolved in about 0.6
mL of a deuterated solvent, commonly chloroform-d (CDCIs), inside a 5 mm NMR tube.[11]
Tetramethylsilane (TMS) is often used as an internal standard.[11]

o Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 400 MHz or higher).[11] This includes:

o 1D NMR: Standard *H and 13C{*H} spectra are acquired to identify the proton and carbon

environments.

o 2D NMR: To unambiguously assign all signals, 2D correlation experiments such as COSY
(*H-*H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.[11]

Visualized Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the extraction, purification, and
spectroscopic characterization of prodigiosin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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